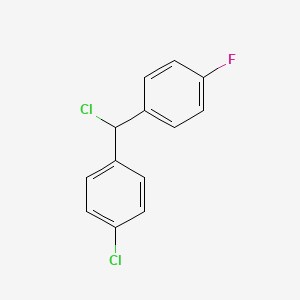
1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a chlorine atom and a chloromethyl group, which is further substituted with a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene can be synthesized through a multi-step process involving the chlorination of 4-fluorotoluene followed by a Friedel-Crafts alkylation reaction. The general synthetic route involves:
Chlorination of 4-fluorotoluene: This step involves the reaction of 4-fluorotoluene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 1-chloro-4-fluorotoluene.
Friedel-Crafts Alkylation: The 1-chloro-4-fluorotoluene is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Nucleophilic Substitution: Corresponding substituted derivatives such as 1-hydroxy-4-(chloro(4-fluorophenyl)methyl)benzene.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, or bromo derivatives of the compound.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the methyl group.
科学研究应用
1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for the synthesis of bioactive compounds.
Chemical Research: The compound is used as a model substrate in studying reaction mechanisms and developing new synthetic methodologies.
作用机制
The mechanism of action of 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chlorine atom.
Electrophilic Aromatic Substitution: The mechanism involves the formation of a sigma complex (arenium ion) followed by the loss of a proton to restore aromaticity.
Oxidation: The mechanism involves the transfer of electrons from the compound to the oxidizing agent, resulting in the formation of oxidized products.
相似化合物的比较
1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-fluorobenzene: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1-Chloro-4-(phenylethynyl)benzene: Contains an ethynyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of a chloromethyl group, resulting in different electronic and steric properties.
属性
IUPAC Name |
1-chloro-4-[chloro-(4-fluorophenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F/c14-11-5-1-9(2-6-11)13(15)10-3-7-12(16)8-4-10/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAHMFOVBVDJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
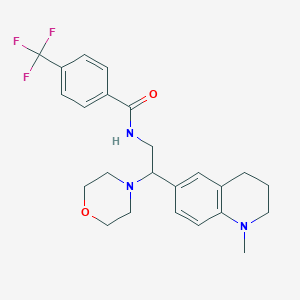

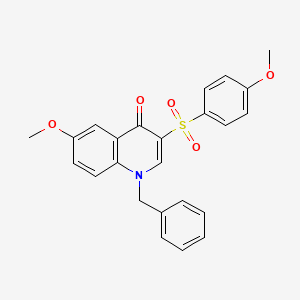
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2486044.png)
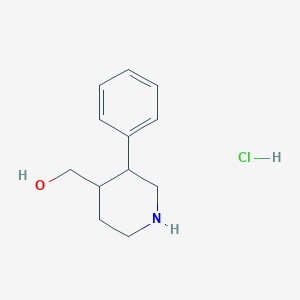
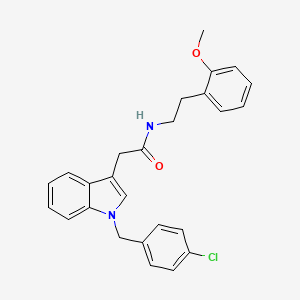
![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)
![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)
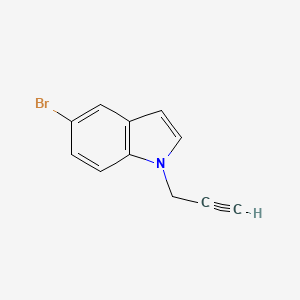
![2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-ethoxy-1,3-benzothiazole](/img/structure/B2486055.png)

![methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2486059.png)

